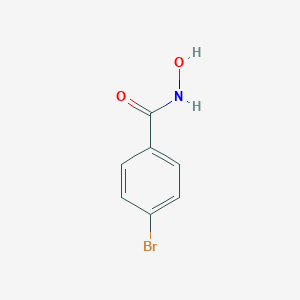

4-Bromo-N-hydroxybenzamide

Descripción general

Descripción

4-Bromo-N-hidroxi-benzamida es un compuesto orgánico con la fórmula molecular C7H6BrNO2. Es un derivado de la benzamida, donde un átomo de bromo se sustituye en la posición para del anillo de benceno, y un grupo hidroxilo está unido al átomo de nitrógeno del grupo amida.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-Bromo-N-hidroxi-benzamida típicamente implica la bromación de derivados de benzamida. Un método común es la bromación directa de N-hidroxi-benzamida utilizando bromo o N-bromosuccinimida (NBS) como agente bromante. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o cloroformo, bajo condiciones de reflujo .

Métodos de producción industrial: La producción industrial de 4-Bromo-N-hidroxi-benzamida puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se están explorando enfoques de química verde, como el uso de catalizadores reciclables y solventes amigables con el medio ambiente, para hacer que el proceso de producción sea más sostenible .

Análisis De Reacciones Químicas

Tipos de reacciones: 4-Bromo-N-hidroxi-benzamida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo puede oxidarse para formar un derivado nitroso o nitro.

Reducción: El átomo de bromo puede reducirse para formar la hidroxi-benzamida correspondiente.

Sustitución: El átomo de bromo puede sustituirse por otros nucleófilos, como aminas o tioles, para formar diferentes derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Productos principales formados:

Oxidación: Formación de derivados nitroso o nitro.

Reducción: Formación de hidroxi-benzamida.

Sustitución: Formación de varias benzamidas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

4-Bromo-N-hydroxybenzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine atom and hydroxyl group allow for diverse reactions, including nucleophilic substitutions and oxidation processes. The compound can be synthesized through direct bromination of N-hydroxybenzamide using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or chloroform under reflux conditions.

Reactions and Derivatives

The compound can undergo various chemical transformations:

- Oxidation : The hydroxyl group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The bromine atom can be reduced to yield hydroxy-benzamide.

- Substitution : The bromine atom can be replaced with other nucleophiles, leading to different derivatives.

Biological Applications

Enzyme Inhibition Studies

In biological research, this compound is utilized as a probe to investigate enzyme activities and protein interactions. Its structural features enable it to interact with specific enzymes, providing insights into inhibition mechanisms and potential therapeutic targets .

Antiparasitic Activity

Recent studies have explored the antiparasitic properties of compounds related to this compound. For instance, derivatives have shown activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. Structure-activity relationship (SAR) analyses identified specific modifications that enhance efficacy against these pathogens .

Pharmaceutical Development

Drug Intermediates

The compound's role as an intermediate in drug synthesis positions it as a valuable asset in pharmaceutical development. Its derivatives are being investigated for their potential as antibacterial and antiviral agents, with studies indicating significant biological activity against various pathogens .

Toxicity and Safety Assessments

Safety evaluations are crucial for pharmaceutical applications. Toxicity studies on this compound indicate moderate risks associated with its use, necessitating careful assessment during drug development processes .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules. | Used in various nucleophilic substitutions. |

| Biological Research | Probe for enzyme inhibition and protein interactions. | Active against Toxoplasma gondii and Plasmodium falciparum. |

| Pharmaceutical Development | Intermediate in drug synthesis with potential antibacterial/antiviral properties. | Significant activity against pathogens; toxicity assessed. |

Case Studies

-

Enzyme Interaction Studies

- A study examined the interaction of this compound with specific enzymes, revealing its potential as an inhibitor that could inform drug design strategies for diseases caused by enzyme dysregulation.

-

Antiparasitic Efficacy

- A series of derivatives based on this compound were tested for their activity against P. falciparum, with modifications leading to enhanced potency and selectivity, showcasing the compound's utility in developing new antimalarial drugs.

-

Safety Profiles

- Toxicological assessments highlighted the importance of understanding the compound's safety profile, indicating moderate risks that must be managed in clinical applications.

Mecanismo De Acción

El mecanismo de acción de 4-Bromo-N-hidroxi-benzamida implica su interacción con objetivos moleculares específicos. El grupo hidroxilo puede formar enlaces de hidrógeno con sitios activos de enzimas o receptores, mientras que el átomo de bromo puede participar en enlaces halógenos. Estas interacciones pueden modular la actividad de enzimas o receptores, dando lugar a varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso .

Compuestos similares:

- 4-Bromo-N-etilbenzamida

- 4-Bromo-N-(1-hidroxi-2-metilpropan-2-il)benzamida

- 4-Bromo-N-(terc-butil)benzamida

Comparación: 4-Bromo-N-hidroxi-benzamida es única debido a la presencia de un átomo de bromo y un grupo hidroxilo, lo que confiere reactividad química y actividad biológica distintas. En comparación con otros compuestos similares, ofrece un equilibrio de hidrofilia e hidrofobia, lo que lo hace versátil para diversas aplicaciones .

Comparación Con Compuestos Similares

- 4-Bromo-N-ethylbenzamide

- 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

- 4-Bromo-N-(tert-butyl)benzamide

Comparison: 4-Bromo-N-hydroxy-benzamide is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .

Actividad Biológica

4-Bromo-N-hydroxybenzamide is an organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 216.03 g/mol. The compound features a bromine atom at the para position of the benzamide structure, along with a hydroxylamine group attached to the nitrogen atom. This unique configuration contributes to its biological activity and reactivity in various chemical environments.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Properties : The compound has been studied for its potential to inhibit cancer cell proliferation. It interacts with histone deacetylases (HDACs), which play a critical role in cancer biology by regulating gene expression related to cell cycle and apoptosis.

- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, potentially effective against resistant bacterial strains.

- Antioxidative Effects : The compound has shown promise in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : It has been evaluated for its binding affinities with various enzymes, including HDACs. By modulating these enzymes' activities, the compound may influence cellular processes such as proliferation and apoptosis .

- Oxidative Stress Modulation : By acting as an antioxidant, it may help mitigate cellular damage caused by reactive oxygen species (ROS), thereby contributing to its antiproliferative effects .

Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings summarized in a table format:

Case Studies

- Anticancer Research : A study focused on the effects of this compound on MCF-7 breast cancer cells reported an IC50 value indicating effective inhibition of cell growth at low micromolar concentrations. This suggests potential for development as an anticancer agent.

- Antibacterial Evaluation : In vitro tests revealed that the compound exhibited significant antibacterial activity against Enterococcus faecalis, with MIC values suggesting it could be developed for treating infections caused by resistant strains.

Propiedades

IUPAC Name |

4-bromo-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESPFSJNQMGUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345349 | |

| Record name | 4-Bromo-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1836-27-7 | |

| Record name | 4-Bromo-N-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-N-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-N-HYDROXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDW7L3GA49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.